molecular formula C14H9NO5 B2650373 4-Formylphenyl 3-nitrobenzoate CAS No. 2158-91-0; 359644-57-8

4-Formylphenyl 3-nitrobenzoate

Cat. No.: B2650373
CAS No.: 2158-91-0; 359644-57-8
M. Wt: 271.228
InChI Key: LHPZKPAQBMCACL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Formylphenyl 3-nitrobenzoate is an aromatic ester compound featuring a 3-nitrobenzoate moiety linked via an ester bond to a 4-formylphenyl group. Its synthesis typically involves the reaction of 3-nitrobenzoic acid derivatives (e.g., acid chlorides) with 4-hydroxybenzaldehyde in the presence of catalysts like pyridine or DMAP (). The compound’s structure is characterized by two aromatic rings connected by an ester group, with a nitro (-NO₂) group at the 3-position of the benzoate ring and a formyl (-CHO) group at the 4-position of the phenyl ring.

Key applications include its role as a photocleavable crosslinker in stimuli-responsive hydrogels for drug delivery (). Its structural rigidity, influenced by substituent interactions (e.g., C–H⋯O bonds), contributes to unique physicochemical properties, such as thermal stability (m.p. 398 K) and planar molecular geometry (dihedral angle: 4.96° between aromatic rings) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-formylphenyl) 3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO5/c16-9-10-4-6-13(7-5-10)20-14(17)11-2-1-3-12(8-11)15(18)19/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHPZKPAQBMCACL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs: Substituent Effects on Geometry and Packing

Comparison Compounds :

  • 4-Formyl-2-nitrophenyl 4-bromo benzoate (F4BrB)
  • 4-Formyl-2-nitrophenyl 4-chloro benzoate (F2ClB)
Compound Substituent (Benzoate Ring) Dihedral Angle (°) Melting Point (K)
4-Formylphenyl 3-nitrobenzoate 3-NO₂ 4.96 398
F4BrB 4-Br 62.90 Not reported
F2ClB 4-Cl 19.55 Not reported

Key Findings :

  • The 3-nitro substituent in this compound promotes near-planar geometry (4.96°), unlike F4BrB (62.90°) and F2ClB (19.55°), where bulky halogens (Br, Cl) increase steric hindrance .
  • Planarity in the target compound arises from weak intermolecular interactions (e.g., C10–H⋯O5), absent in halogenated analogs .

Comparison Compounds :

  • 4-Formylphenyl 4-nitrobenzoate (hypothetical)
  • (4-Chlorophenyl) 4-nitrobenzoate

Key Findings :

  • 3-Nitro vs. This highlights positional sensitivity in biological activity.
  • Electron-Withdrawing Effects : The 3-nitro group enhances electrophilicity at the ester carbonyl, influencing reactivity in crosslinking reactions (e.g., hydrogel formation in ).

Ester Group Variations: Impact on Physicochemical Properties

Comparison Compounds :

  • Ethyl 3-nitrobenzoate
  • Methyl 4-formyl-3-nitrobenzoate
Compound Ester Group Boiling Point (K) IR C=O Stretch (cm⁻¹)
This compound 4-Formylphenyl - 1723 (ester), 1690 (CHO)
Ethyl 3-nitrobenzoate Ethyl 429.20 (1.3 kPa) ~1720 (ester)
Methyl 4-formyl-3-nitrobenzoate Methyl Not reported ~1725 (ester), 1695 (CHO)

Key Findings :

  • The formylphenyl group in this compound introduces additional conjugation, slightly lowering the ester C=O stretch (1723 cm⁻¹ vs. ~1725 cm⁻¹ in methyl analogs) .
  • Ethyl 3-nitrobenzoate exhibits lower thermal stability (boiling point under reduced pressure) compared to solid-state-stable formylphenyl derivatives .

Substituent Electronic Effects: Fluorine vs. Nitro

Comparison Compound : 4-Formylphenyl 3-fluorobenzoate

Property This compound 4-Formylphenyl 3-fluorobenzoate
Substituent Electronic Effect Strongly electron-withdrawing (-NO₂) Moderately electron-withdrawing (-F)
Reactivity in Crosslinking High (used in hydrogels) Low (no reported applications)
Melting Point 398 K Not reported

Key Findings :

  • The 3-nitro group’s stronger electron-withdrawing nature enhances electrophilicity, making the target compound suitable for Schiff base formation in hydrogels ().
  • Fluorine’s smaller size and weaker electron withdrawal limit its utility in similar applications .

Application-Specific Derivatives

Comparison Compound: 4-Formylphenyl 4-((4-formylphenoxy)methyl)-3-nitrobenzoate (CHO–ONB–CHO)

Feature This compound CHO–ONB–CHO
Function Crosslinker in hydrogels Advanced crosslinker (dual stimuli)
Stimuli Responsiveness pH-sensitive pH- and light-sensitive
Drug Release Mechanism Acidic swelling Controlled spatial/temporal release

Key Findings :

  • The target compound’s simplicity limits it to pH-sensitive systems, while CHO–ONB–CHO’s extended structure enables dual responsiveness (light + pH) .

Q & A

Basic Research Questions

Q. How can 4-formylphenyl 3-nitrobenzoate be synthesized, and what methods confirm its purity?

  • Methodology : The compound is synthesized via a two-step esterification. First, 3-nitrobenzoic acid reacts with thionyl chloride to form the acyl chloride, which is then coupled with 4-hydroxybenzaldehyde using pyridine as a catalyst . Purification involves recrystallization or column chromatography.
  • Characterization : Confirm purity via 1H-NMR (e.g., peaks at δ 10.03 ppm for aldehyde protons ) and IR spectroscopy (ester C=O stretch at ~1725 cm⁻¹ and nitro group absorptions at 1530/1350 cm⁻¹) . Thin-layer chromatography (TLC) with 8:2 hexane/ethyl acetate can monitor reaction progress .

Q. What spectroscopic techniques are critical for confirming the ester linkage in this compound?

  • IR Spectroscopy : Ester carbonyl (C=O) appears at ~1725 cm⁻¹, while the ester C-O stretch is near 1280 cm⁻¹. The aldehyde C=O stretch occurs at ~1690 cm⁻¹ .
  • 1H-NMR : Distinct signals include the aldehyde proton (δ 10.03 ppm), aromatic protons (δ 7.5–8.5 ppm), and ester methyl/methylene groups (if present) .

Q. How should researchers handle nitro group instability during synthesis?

  • Best Practices : Maintain low reaction temperatures (0–5°C) during nitration steps and use inert atmospheres (N₂/Ar) to prevent oxidative side reactions. Avoid prolonged exposure to strong acids or bases .

Q. What purification techniques are effective post-synthesis?

  • Recrystallization : Use methanol or ethanol for high-yield recovery .
  • Column Chromatography : Employ silica gel with gradient elution (e.g., hexane/ethyl acetate) for complex mixtures .

Advanced Research Questions

Q. How can this compound be used to design dual-responsive (pH/light) hydrogels for drug delivery?

  • Crosslinking Strategy : React the aldehyde groups with amine-functionalized chitosan to form a Schiff base network. The nitro group enables photocleavage under UV light (~365 nm), while the hydrogel swells at acidic pH (e.g., tumor microenvironments) .
  • Validation : Characterize swelling ratios at varying pH and irradiate to assess drug release kinetics (e.g., doxorubicin) .

Q. How can crystallographic data contradictions in this compound derivatives be resolved?

  • Data Analysis : Use SHELXL for refinement to resolve bond-length/bond-angle discrepancies. Check for weak C-H···O interactions (e.g., C10-H10···O5, D···A = 3.35 Å) that may influence packing .
  • Software Tools : Visualize hydrogen-bonding networks with Mercury and validate via graph-set analysis (e.g., R₃³(15) motifs) .

Q. What computational methods model the crystal structure of nitroaromatic esters like this compound?

  • Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d) basis sets. Compare calculated vs. experimental dihedral angles (e.g., 46.61° twist in ester groups) .
  • Molecular Dynamics : Simulate packing efficiency and intermolecular interactions (e.g., π-π stacking of nitrobenzene rings) .

Q. How do hydrogen-bonding networks influence the solid-state properties of this compound?

  • Graph-Set Analysis : Identify motifs like C-H···O interactions (e.g., C12-H12···O4, D···A = 3.53 Å) that stabilize helical chains along crystallographic axes .
  • Impact on Stability : Stronger networks correlate with higher melting points and reduced solubility, critical for material design .

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